4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine -

4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

Catalog Number: EVT-4289863
CAS Number:
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Compound Description: This compound is a newly synthesized imidazo[1,2-a]pyridine-isoquinoline hybrid investigated for its anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). It displayed higher activity on both breast cell lines than the reference drug, erlotinib.

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine. Both compounds also feature a substituted phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core. While the specific substituents and additional structural elements differ, the presence of these shared features indicates a close structural relationship.

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

Compound Description: This compound is another newly synthesized imidazo[1,2-a]pyridine-isoquinoline hybrid evaluated for its anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. It exhibited higher activity than the reference drug, erlotinib.

Relevance: This compound, like 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine, possesses the core imidazo[1,2-a]pyridine structure and a substituted phenyl ring at the 2-position. Although it differs in the specific substituents and includes an additional isoquinoline moiety, the shared core structure highlights a structural relationship.

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

Compound Description: This imidazo[1,2-a]pyridine-isoquinoline hybrid was synthesized and investigated for its anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB231. It exhibited promising potency against the tested cancer cell lines and in inhibiting the tyrosine kinase EGFR, exceeding the activity of erlotinib.

Relevance: This compound shares the fundamental imidazo[1,2-a]pyridine structure with 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine. Both compounds also feature a substituted phenyl ring at the 2-position. Despite differences in specific substituents and the presence of an isoquinoline moiety, the common core structure signifies a structural connection.

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a synthesized imidazo[1,2-a]pyridine-isoquinoline hybrid that demonstrated greater activity against both MCF-7 and MDA-MB231 breast cancer cell lines compared to the reference drug, erlotinib.

Relevance: This compound and 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine share the imidazo[1,2-a]pyridine core and a substituted phenyl ring at the 2-position. While the specific substituents and the presence of an isoquinoline moiety differentiate them, the shared structural elements indicate a structural relationship. Notably, both compounds also incorporate a sulfonyl group, although attached to different moieties.

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This synthesized imidazo[1,2-a]pyridine-isoquinoline hybrid exhibited superior activity against tested cancer cell lines (MCF-7 and MDA-MB231) compared to erlotinib. It also demonstrated promising potency in inhibiting the tyrosine kinase EGFR.

Relevance: This compound and 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine are structurally related through their shared imidazo[1,2-a]pyridine core and a substituted phenyl ring at the 2-position. While differing in specific substituents and the presence of an isoquinoline moiety, the common core and the inclusion of a sulfonyl group, albeit attached to different moieties, highlight a structural relationship.

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This imidazo[1,2-a]pyridine-isoquinoline hybrid displayed high activity against MCF-7 and MDA-MB231 breast cancer cell lines, exceeding the activity of erlotinib. It also showed promising potency in inhibiting the tyrosine kinase EGFR.

Relevance: This compound and 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine are structurally related due to their shared imidazo[1,2-a]pyridine core and a substituted phenyl ring at the 2-position. Despite variations in specific substituents and the presence of an isoquinoline moiety, the shared core and the incorporation of a sulfonyl group in both compounds indicate a structural relationship.

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist investigated for the treatment of gastroesophageal reflux disease. It demonstrated greater inhibitory activity than revaprazan, the only commercially available acid pump antagonist.

Relevance: PF-03716556 and 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine both contain the imidazo[1,2-a]pyridine core. While PF-03716556 has substituents at positions 2, 6, and 8, and 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine has them at positions 2 and 8, the shared core structure highlights a structural relationship.

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: N-[11C]7 is a carbon-11 labeled imidazo[1,2-a]pyridine derivative developed as a potential radiotracer for positron emission tomography (PET) imaging of PI3K/mTOR in cancer.

Relevance: This compound and 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine share the imidazo[1,2-a]pyridine core. Although they have different substituents and N-[11C]7 includes a radiolabeled methyl group, the common core structure signifies a structural connection.

3-Acylaminomethyl-6-(chloro and iodo)-2-(substituted phenyl)imidazo[1,2-b]pyridazines and -imidazo[1,2-a]pyridines

Compound Description: This series of compounds was synthesized and examined for interaction with central and mitochondrial benzodiazepine receptors. The imidazo[1,2-b]pyridazines exhibited higher selectivity for mitochondrial receptors compared to the corresponding imidazo[1,2-a]pyridines. The most selective compound in this series, 3-acetamidomethyl-2-(biphenyl-4'-yl)-6-chloroimidazo[1,2-b]pyridazine, demonstrated high affinity for peripheral-type benzodiazepine receptors with an IC50 of 2.8 nM.

Relevance: Although the core structure of this series differs from 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine with a pyridazine ring replacing the pyridine ring, they are considered structurally related due to the presence of a common imidazole ring and similar substitution patterns at the 2-position with substituted phenyl rings. The exploration of this series provides insights into the structure-activity relationship of imidazo-fused heterocyclic compounds for interactions with benzodiazepine receptors.

2-Methyl-6-phenyl-8-(4-substituted phenyl)imidazo[1,2-a]pyrazin-3(7H)-ones (1a and 1b)

Compound Description: These compounds exhibit an unprecedented pH-dependent bimodal chemiluminescence initiated by superoxide anion (O2.-) in phosphate buffer solutions. The intensity ratio of the bimodal luminescence, attributed to the singlet-excited neutral 2-acetamido-5-phenyl-3-(4-substituted phenyl)pyrazine and its amide anion, varies with pH. Compound 1a, in particular, demonstrates a linear correlation between the percentage of anionic luminescence intensity and pH, highlighting its potential as a pH indicator and a superoxide anion probe.

Relevance: While 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine features an imidazo[1,2-a]pyridine core, compounds 1a and 1b possess an imidazo[1,2-a]pyrazine core. Despite the variation in the core structure, both sets of compounds share a substituted phenyl ring at the 2-position. This structural similarity, combined with the unique chemiluminescent properties of 1a and 1b, provides valuable insights into the structure-activity relationships of imidazo-fused heterocycles.

(2z)-3-(2-(4-Chlorophenyl)-8-methylimidazo(1,2-a)pyridine-3-yl)-1-substituted arylprop-2-en-1-one

Compound Description: This series of chalcone derivatives was synthesized and characterized for their antibacterial and antifungal activity. Notably, compounds h4 and h9 exhibited significant antibacterial activity, while compounds h1 and h9 showed significant antifungal activity.

Relevance: This series of compounds shares the core imidazo[1,2-a]pyridine structure with 8-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine. Both groups of compounds also feature an 8-methyl substituent and a substituted phenyl ring at the 2-position. The exploration of this series contributes to understanding the structure-activity relationship of imidazo[1,2-a]pyridines for antimicrobial properties.

Properties

Product Name

4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

IUPAC Name

4-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H19N3O3S/c1-14-4-3-7-20-13-17(19-18(14)20)15-5-2-6-16(12-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3

InChI Key

HDHQSWGYYWTEBY-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.